

## "CAS number and molecular structure of 2-(Oxiran-2-yl)furan"

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Compound of Interest

Compound Name: 2-(Oxiran-2-yl)furan

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# Technical Guide: 2-(Oxiran-2-yl)furan (CAS No. 2745-17-7)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-(Oxiran-2-yl)furan**, a heterocyclic compound featuring both a furan ring and an epoxide functional group, is a versatile building block in organic synthesis.[1] Its unique structure, combining the aromaticity of the furan moiety with the reactivity of the epoxide ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.

## **Molecular Structure and Properties**



Property	Value	Source
CAS Number	2745-17-7	PubChem
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	PubChem
Molecular Weight	110.11 g/mol	PubChem
IUPAC Name	2-(Oxiran-2-yl)furan	PubChem
SMILES	C1C(O1)C2=CC=CO2	PubChem
Topological Polar Surface Area	25.7 Ų	PubChem
XLogP3	0.5	PubChem

## Synthesis of 2-(Oxiran-2-yl)furan

A common and effective method for the synthesis of **2-(Oxiran-2-yl)furan** is the epoxidation of 2-vinylfuran. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

#### **Experimental Protocol: Epoxidation of 2-Vinylfuran**

#### Materials:

- 2-Vinylfuran
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve 2-vinylfuran in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.



- Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 2-vinylfuran with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess peroxy acid by adding saturated sodium bicarbonate solution.
- Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure 2-(Oxiran-2-yl)furan.

### **Spectroscopic Data**

(Note: Specific, experimentally obtained spectra with detailed peak assignments for **2-(Oxiran-2-yl)furan** are not widely available in public databases. The following are expected chemical shifts and fragmentation patterns based on the structure and data for similar compounds.)



Spectroscopic Data	Description
¹H NMR	Expected signals for the furan ring protons (around 6.3-7.5 ppm) and the oxirane ring protons (around 2.8-4.0 ppm).
<sup>13</sup> C NMR	Expected signals for the furan ring carbons (around 105-150 ppm) and the oxirane ring carbons (around 45-55 ppm).
Mass Spectrometry (MS)	The molecular ion peak (M+) is expected at m/z = 110.11. Common fragmentation patterns would involve the loss of CO, CHO, and cleavage of the epoxide ring.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for C-H stretching of the furan ring (around 3100 cm <sup>-1</sup> ), C-O-C stretching of the furan and epoxide rings (in the 1000-1300 cm <sup>-1</sup> region), and the C-C stretching of the furan ring (around 1500-1600 cm <sup>-1</sup> ).

#### **Reactivity and Applications in Drug Discovery**

The reactivity of **2-(Oxiran-2-yl)furan** is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature that allows for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity. Furan and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2]

## **Nucleophilic Ring-Opening Reactions**

The epoxide ring of **2-(Oxiran-2-yl)furan** can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed via an S<sub>n</sub>2 mechanism and can be catalyzed by either acid or base. The regioselectivity of the ring-opening (i.e., which of the two epoxide carbons is attacked) can often be controlled by the choice of reaction conditions and the nature of the nucleophile.



#### **Role as a Chiral Building Block**

**2-(Oxiran-2-yl)furan** contains a chiral center, and enantiomerically pure forms of this compound can be used as chiral building blocks for the asymmetric synthesis of complex molecules.[3] This is particularly important in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity and safety profile.

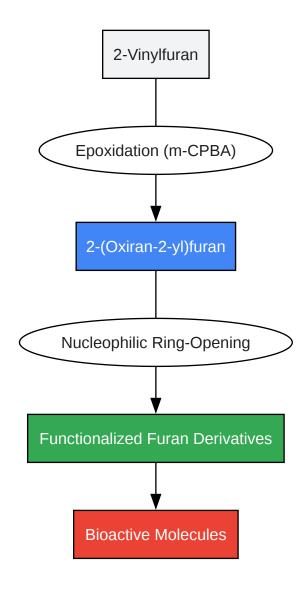
#### **Synthesis of Bioactive Molecules**

The furan moiety is a common scaffold in many bioactive compounds and approved drugs. The ability to introduce functionality through the epoxide ring of **2-(Oxiran-2-yl)furan** makes it an attractive starting material for the synthesis of novel furan-containing drug candidates. For example, the ring-opening of the epoxide with an appropriate amine could lead to the synthesis of amino alcohol derivatives, a structural motif present in many pharmaceuticals.

#### **Visualization of Synthetic Pathway**

The following diagram illustrates the general synthetic utility of **2-(Oxiran-2-yl)furan** as a synthetic intermediate.





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Caption: Synthetic pathway from 2-vinylfuran to bioactive molecules.

#### Conclusion

**2-(Oxiran-2-yl)furan** is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its readily available starting materials, straightforward synthesis, and the dual reactivity of the furan and epoxide moieties provide chemists with a powerful tool for the construction of novel and complex molecular architectures. Further exploration of the reactivity of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents.



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#### References

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